Product packaging for Methyl[(oxetan-2-yl)methyl]amine(Cat. No.:)

Methyl[(oxetan-2-yl)methyl]amine

Cat. No.: B8056785
M. Wt: 101.15 g/mol
InChI Key: MAGZNHJEXBGQOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl[(oxetan-2-yl)methyl]amine is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 101.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO B8056785 Methyl[(oxetan-2-yl)methyl]amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-(oxetan-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-6-4-5-2-3-7-5/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGZNHJEXBGQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Significance of Small Ring Ethers and Amines in Chemical Research

The foundation of Methyl[(oxetan-2-yl)methyl]amine's utility lies in the well-established and burgeoning importance of its two key functional groups: the oxetane (B1205548) ring and the amine group.

Small ring ethers, particularly oxetanes, have garnered considerable attention in medicinal chemistry. acs.orgnih.gov The oxetane motif is a four-membered cyclic ether that, despite its ring strain, offers a unique combination of stability and reactivity. acs.orgnih.govresearchgate.net This has led to its increasing use as a "bioisostere" for commonly found groups like gem-dimethyl or carbonyl functionalities. nih.gov The incorporation of an oxetane ring can significantly enhance the physicochemical properties of a molecule, including its aqueous solubility, metabolic stability, and lipophilicity. acs.orgresearchgate.net Furthermore, the three-dimensional nature of the oxetane ring provides access to new chemical space, a desirable trait in modern drug discovery which seeks to move away from flat, two-dimensional molecules. nih.gov The inductive electron-withdrawing effect of the oxetane ring can also modulate the basicity of nearby functional groups, such as amines. nih.gov

Amines, organic derivatives of ammonia, are fundamental building blocks in the synthesis of a vast array of organic compounds, most notably pharmaceuticals. numberanalytics.comamerigoscientific.com It is estimated that a significant percentage of drugs on the market contain at least one amine functional group. oit.eduillinois.edu The nitrogen atom in an amine possesses a lone pair of electrons, which imparts basicity and nucleophilicity, allowing it to participate in a wide range of chemical reactions crucial for building molecular complexity. numberanalytics.com Amines are classified as primary, secondary, or tertiary, based on the number of organic substituents attached to the nitrogen atom. numberanalytics.com This classification influences their reactivity and physical properties. In drug design, the presence of an amine group can facilitate interactions with biological targets like proteins and enzymes and can improve a drug's solubility. oit.edudrugdiscoverytrends.com

Strategic Importance of Methyl Oxetan 2 Yl Methyl Amine As a Synthetic Scaffold

The strategic value of Methyl[(oxetan-2-yl)methyl]amine (B6234652) as a synthetic scaffold stems directly from the synergistic combination of the oxetane (B1205548) and amine functionalities within a single, relatively simple molecule. This bifunctionality allows for a diverse range of chemical transformations, making it a versatile starting material or intermediate in multi-step syntheses.

The secondary amine group provides a reactive handle for a multitude of chemical reactions. It can readily undergo N-alkylation, N-acylation, and reductive amination to introduce a wide variety of substituents. This allows for the systematic exploration of the chemical space around the core scaffold, a key strategy in lead optimization during drug discovery. The nitrogen atom's basicity can also be fine-tuned through derivatization, which can be critical for optimizing a molecule's pharmacokinetic profile.

Simultaneously, the oxetane ring imparts its desirable physicochemical properties to the resulting derivatives. The inherent polarity and three-dimensionality of the oxetane can improve the solubility and metabolic stability of the final compounds. acs.orgnih.gov The presence of the oxetane can also influence the conformational preferences of the molecule, potentially leading to more selective interactions with biological targets.

Evolution of Research Themes Pertaining to Methyl Oxetan 2 Yl Methyl Amine

Chemo- and Regioselective Routes to the Oxetane Ring System

The construction of the four-membered oxetane ring presents a synthetic challenge due to its inherent ring strain. acs.org However, several effective strategies have been developed to achieve this transformation with high chemo- and regioselectivity.

Cyclization Strategies for Oxetane Formation

Intramolecular cyclization is a primary strategy for forming the oxetane ring. The Williamson ether synthesis, involving the intramolecular cyclization of a halo-alcohol, is a classic and widely used method. This typically requires a 1,3-diol as a precursor, which can be selectively functionalized to facilitate ring closure. pbworks.com

A notable advancement in oxetane synthesis involves the ring expansion of appropriately substituted oxiranes. For instance, the synthesis of (S)-oxetan-2-ylmethanamine, a precursor to the title compound, can commence from (S)-2-((benzyloxy)methyl)oxirane. google.com This method often involves the use of a sulfur ylide, such as trimethylsulfoxonium (B8643921) iodide, to effect the ring expansion. nih.gov

Another powerful approach is the Paternò-Büchi reaction, a [2+2] photocycloaddition of an alkene with a carbonyl compound, which can directly yield the oxetane ring. beilstein-journals.org While historically significant, controlling the regioselectivity of this reaction can be challenging.

More recent methodologies have focused on transition-metal-catalyzed cyclizations and C-H activation strategies to form the oxetane ring with greater efficiency and control. beilstein-journals.org

Cyclization StrategyKey FeaturesStarting Materials Example
Intramolecular Williamson Etherification Classic method, reliable for simple oxetanes.1,3-diols
Oxirane Ring Expansion Effective for synthesizing 2-substituted oxetanes. google.comSubstituted oxiranes
Paternò-Büchi Reaction Direct [2+2] photocycloaddition.Alkenes and carbonyl compounds
Transition-Metal-Catalyzed Cyclization Modern approach offering high selectivity.Functionalized alcohols/alkenes

Functional Group Interconversions on Precursors

The synthesis of functionalized oxetanes often relies on the strategic manipulation of functional groups on acyclic precursors prior to cyclization. The conversion of a 1,3-diol to a halo-acetate or a sulfonate ester is a common tactic to introduce a good leaving group for the subsequent intramolecular cyclization. pbworks.com For example, a patent describes the conversion of (oxetan-2-yl)methanol to (oxetan-2-yl)methyl p-toluenesulfonate using p-toluenesulfonyl chloride in the presence of triethylamine (B128534). google.com This tosylate is then a versatile intermediate for nucleophilic substitution to introduce the desired amine functionality.

The reduction of an oxetane-2-carboxylic acid or its ester to the corresponding alcohol, (oxetan-2-yl)methanol, provides a key intermediate that can be further functionalized. nih.govsigmaaldrich.com However, it is crucial to consider the potential instability of some oxetane-carboxylic acids, which can undergo isomerization to lactones, particularly under acidic or thermal conditions. nih.govacs.org

Amination Strategies for the N-Methyl Moiety

The introduction of the N-methyl group can be achieved through various amination strategies, either by direct methylation of a primary amine or through reductive amination of an aldehyde.

Reductive Amination Approaches

Reductive amination is a highly effective method for the formation of secondary amines. In the context of synthesizing this compound, this would typically involve the reaction of (oxetan-2-yl)methanamine with formaldehyde (B43269) in the presence of a reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The reaction proceeds through the in situ formation of an imine or iminium ion, which is then reduced to the secondary amine.

Alternatively, (oxetan-2-yl)carbaldehyde can be reacted with methylamine (B109427) under reductive amination conditions to yield the target compound. researchgate.net The choice of reducing agent is critical to avoid the reduction of the aldehyde starting material.

Reductive Amination ApproachReactantsKey Features
From Primary Amine (Oxetan-2-yl)methanamine, FormaldehydeDirect formation of the N-methyl group.
From Aldehyde (Oxetan-2-yl)carbaldehyde, MethylamineVersatile approach starting from an aldehyde precursor. researchgate.net

Direct Alkylation Methodologies

Direct N-alkylation of the primary amine, (oxetan-2-yl)methanamine, with a methylating agent is another viable route. rsc.org Reagents such as methyl iodide or dimethyl sulfate (B86663) are commonly employed for this purpose, typically in the presence of a base to neutralize the acid generated during the reaction. rsc.org Care must be taken to control the reaction conditions to minimize over-alkylation to the tertiary amine.

A safer and more recent approach involves the use of dibenzylamine (B1670424) to introduce the nitrogen atom, followed by debenzylation. A patent describes a process where (R)-N,N-dibenzyl-1-(oxiran-2-yl)methanamine is converted to (S)-N,N-dibenzyl-1-(oxetan-2-yl)methanamine, which is then debenzylated using palladium on carbon and hydrogen gas to yield (S)-oxetan-2-ylmethanamine. nih.gov This primary amine can then be subsequently methylated.

Stereoselective Synthesis of Chiral this compound Isomers

The synthesis of enantiomerically pure isomers of this compound is of significant interest. The primary strategies to achieve this involve the use of chiral starting materials or chiral resolution of a racemic mixture.

The synthesis of the (S)-enantiomer has been described starting from the commercially available (S)-2-((benzyloxy)methyl)oxirane. google.com This chiral precursor ensures the stereochemical integrity is maintained throughout the synthetic sequence to (S)-oxetan-2-ylmethanamine. The subsequent N-methylation would then yield (S)-Methyl[(oxetan-2-yl)methyl]amine.

For the (R)-enantiomer, a similar strategy can be employed starting from the corresponding (R)-oxirane precursor. Alternatively, commercially available (R)-oxetan-2-ylmethanol can serve as a starting point. This alcohol can be converted to a suitable leaving group, such as a tosylate, followed by nucleophilic substitution with methylamine or a protected form thereof.

Asymmetric Catalysis in Oxetane Formation

Asymmetric catalysis provides an efficient pathway to chiral oxetanes by constructing the ring enantioselectively or by modifying a prochiral oxetane. Key strategies include [2+2] cycloadditions and the desymmetrization of oxetane precursors.

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a fundamental method for oxetane synthesis. nih.gov Recent advancements have seen the development of enantioselective versions using chiral catalysts. For instance, chiral iridium photocatalysts have been employed to control the stereochemistry of the reaction, yielding oxetanes with high enantiomeric excess. nih.gov Another powerful approach involves the formal [2+2] cycloaddition catalyzed by chiral Lewis acids. In 2011, a method was developed using a chiral Copper(II) complex to catalyze the reaction between silyl (B83357) enol ethers and trifluoropyruvate, producing highly substituted oxetanes with excellent yield, diastereoselectivity, and enantioselectivity. nih.gov

A different strategy is the asymmetric desymmetrization of a pre-formed, prochiral oxetane. A notable example is the desymmetrization of 2-substituted oxetanes bearing an internal nucleophile, such as a thioester, catalyzed by a chiral Brønsted acid. This intramolecular ring-opening proceeds efficiently to generate chiral products with all-carbon quaternary stereocenters in excellent enantioselectivities. nsf.gov While this specific example produces tetrahydrothiophenes, the principle of a catalyst-controlled asymmetric ring-opening of a symmetrically substituted oxetane is a viable advanced strategy for producing chiral oxetane-containing building blocks.

Catalytic MethodCatalyst TypeSubstratesKey FeatureEnantiomeric Excess (ee)
Enantioselective Paternò-Büchi Chiral Iridium PhotocatalystQuinolones, KetoestersHydrogen-bonding controlExcellent
Formal [2+2] Cycloaddition Chiral Copper(II) ComplexSilyl enol ethers, TrifluoropyruvateLewis acid catalysisHigh
Asymmetric Desymmetrization Chiral Brønsted AcidOxetanes with internal nucleophilesIntramolecular ring-openingExcellent

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classical yet effective strategy for controlling stereochemistry. In this approach, a chiral molecule is temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed.

One of the earliest syntheses of a natural product containing an oxetane ring, oxetin, utilized a sugar as a chiral auxiliary. acs.org The inherent chirality of the sugar molecule guided the formation of the oxetane ring with the correct stereochemistry via a Williamson etherification. This method, while stoichiometric in its use of the chiral source, is robust and can provide high stereochemical purity. For the synthesis of chiral this compound, a similar strategy could involve starting with a chiral amino alcohol, derived from a natural amino acid, which acts as the auxiliary to direct the formation of the oxetane ring before being modified to the final product. acs.org

Enzymatic Transformations for Enantiopure Compounds

Enzymatic and chemoenzymatic methods are cornerstones of green chemistry, offering high selectivity under mild conditions. While specific enzymatic synthesis for this compound is not widely documented, established biocatalytic methods can be applied to generate its key chiral precursors.

One of the most powerful enzymatic methods for obtaining enantiopure compounds is kinetic resolution. For instance, a racemic precursor like (oxetan-2-yl)methanol could be subjected to a lipase-catalyzed acylation. Lipases, such as those from Pseudomonas species, can selectively acylate one enantiomer of the alcohol, allowing for the separation of the unreacted enantiomerically pure alcohol from its ester. nih.govnih.gov This enantiopure alcohol is a direct precursor to the target amine.

Alternatively, the asymmetric reduction of a ketone precursor using an alcohol dehydrogenase can produce a chiral alcohol. Enzymes from organisms like Lactobacillus kefir are known to catalyze the asymmetric transfer hydrogenation of prochiral ketones to yield (R)-alcohols with high pharmaceutical relevance. nih.gov A similar enzymatic reduction of a suitable keto-oxetane could provide the chiral (oxetan-2-yl)methanol intermediate. These chemoenzymatic approaches provide a sustainable route to the essential enantiopure building blocks for the final amination step. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wordpress.com In the synthesis of this compound, these principles are applied by developing safer catalytic methods and optimizing atom economy.

Solvent-Free and Catalytic Methods

A significant advancement in the synthesis of the parent compound, (S)-oxetan-2-ylmethanamine, has been the development of routes that avoid hazardous reagents and unfavorable catalytic steps. morressier.com Traditional syntheses often introduced the amine functional group via a Gabriel synthesis or by reduction of an azide (B81097). The use of sodium azide is particularly problematic due to its high toxicity and explosive nature. google.comgoogle.com Furthermore, the subsequent reduction of the azide intermediate often required catalytic hydrogenation using palladium on carbon (Pd/C), which involves handling flammable hydrogen gas and a pyrophoric catalyst. google.com

Atom Economy Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating what percentage of the mass of all reactants is incorporated into the desired product. wordpress.comlibretexts.org Reactions with low atom economy generate significant waste.

The synthesis of oxetan-2-ylmethanamine can be analyzed to illustrate this concept. A common route involves the conversion of (oxetan-2-yl)methanol to a tosylate, followed by nucleophilic substitution with an amine source. Let's analyze a simplified two-step process starting from (oxetan-2-yl)methanol.

Step 1: Tosylation of (Oxetan-2-yl)methanol (Oxetan-2-yl)methanol + p-Toluenesulfonyl chloride → (Oxetan-2-yl)methyl p-toluenesulfonate + HCl (in the presence of a base like triethylamine to neutralize HCl)

Step 2: Amination with Methylamine (Oxetan-2-yl)methyl p-toluenesulfonate + Methylamine → this compound + p-Toluenesulfonic acid

Percent Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 youtube.com

ReactantFormulaMolar Mass ( g/mol )Product/ByproductFormulaMolar Mass ( g/mol )
(Oxetan-2-yl)methanolC₄H₈O₂88.11Desired Product:
p-Toluenesulfonyl chlorideC₇H₇ClO₂S190.65This compoundC₅H₁₁NO101.15
MethylamineCH₅N31.06Byproducts:
Triethylamine (Base)C₆H₁₅N101.19Triethylammonium chlorideC₆H₁₆ClN137.65
p-Toluenesulfonic acidC₇H₈O₃S172.20

Calculation:

Mass of Desired Product: 101.15 g/mol

Total Mass of Reactants: 88.11 + 190.65 + 31.06 + 101.19 = 411.01 g/mol

Atom Economy: (101.15 / 411.01) * 100% = 24.6%

This calculation demonstrates a low atom economy, as a large portion of the reactant mass ends up in byproducts rather than the final product. omnicalculator.com Syntheses that utilize catalytic processes or addition reactions, which incorporate most or all reactant atoms into the product, are inherently more atom-economical. libretexts.org For example, a direct catalytic amination of the alcohol would, in principle, have a much higher atom economy. The pursuit of such catalytic routes is a key goal in applying green chemistry to the synthesis of this compound.

Applications of Methyl Oxetan 2 Yl Methyl Amine As a Key Synthetic Building Block

Construction of Complex Polycyclic Architectures

The dual functionality of methyl[(oxetan-2-yl)methyl]amine (B6234652) facilitates its application in the synthesis of complex polycyclic structures, including spiro-compounds and bridged systems. These scaffolds are of significant interest in medicinal chemistry and materials science due to their rigid, three-dimensional topographies.

Spiro-compounds, characterized by two rings connected through a single common atom, are a prominent structural motif in many natural products and pharmacologically active molecules. The oxetane (B1205548) ring of this compound can be incorporated as one of the rings in a spirocyclic system. General strategies for synthesizing spiro-oxetanes often involve intramolecular cyclization reactions where a pre-existing ring is functionalized with a side chain capable of forming the oxetane ring.

For instance, a common approach involves the Williamson etherification, where a suitably positioned hydroxyl group displaces a leaving group to form the oxetane ring in an intramolecular fashion. acs.org In the context of this compound, the amine could be first acylated or alkylated with a reagent containing a latent hydroxyl group and a leaving group. Subsequent manipulation and cyclization would lead to the desired spiro-compound.

Another strategy involves the [2+2] cycloaddition of a carbonyl compound with an electron-rich alkene, known as the Paterno-Büchi reaction, to form the oxetane ring. While not directly involving the pre-formed oxetane of this compound, the amine functionality could be used to tether a carbonyl group and an alkene in proximity to facilitate an intramolecular cycloaddition, thus forming a spiro-oxetane.

General Strategy Description Potential Application with this compound
Intramolecular Williamson EtherificationFormation of the oxetane ring via cyclization of a halo-alcohol or a similar precursor. acs.orgThe amine can be functionalized to introduce a side chain that can undergo cyclization to form a second ring spiro-fused to the oxetane.
Intramolecular Paterno-Büchi Reaction[2+2] photocycloaddition of a carbonyl group and an alkene to form the oxetane ring.The amine can act as a linker to bring the reacting partners into proximity for an intramolecular reaction.
Ring-Closing MetathesisFormation of a cyclic alkene from a diene, which can then be further functionalized to a spirocycle.The amine can be derivatized with two alkenyl chains, followed by ring-closing metathesis to form a spirocyclic amine.

The strained four-membered ring of oxetanes is prone to ring-opening reactions under both acidic and nucleophilic conditions, providing access to 1,3-difunctionalized linear chains. researchgate.netchemrxiv.org This reactivity is central to the use of this compound in the construction of bridged bicyclic systems. The ring-opening of the oxetane moiety typically proceeds via nucleophilic attack at the less hindered C4 position or, under Lewis acidic conditions, at the C2 position.

For example, treatment of this compound with a hydrohalic acid would lead to the formation of a γ-halo-alcohol. The resulting bifunctional intermediate, possessing a secondary amine, a hydroxyl group, and a halogen, can then undergo a subsequent intramolecular cyclization to form a bridged system. The specific architecture of the resulting bridged compound would depend on the relative positions of the reacting functional groups and the reaction conditions employed.

Furthermore, the secondary amine itself can act as an intramolecular nucleophile. Under appropriate conditions, the amine could attack one of the electrophilic carbons of the oxetane ring, leading to the formation of a bridged azabicyclic compound. This transformation could be facilitated by activation of the oxetane ring with a Lewis acid.

Ring-Opening Reagent Intermediate Resulting Bridged System
Hydrohalic Acid (e.g., HBr)γ-Halo-alcohol with a secondary amineSubsequent intramolecular cyclization can lead to bridged ethers or amines.
Organometallic Reagents (e.g., Grignard)Amino alcohol with a new C-C bondThe resulting alcohol and amine can be used as handles for further cyclization to form bridged systems.
Internal Nucleophile (Amine)Zwitterionic intermediateIntramolecular cyclization leading to bridged azabicyclic compounds.

Precursor for Advanced Polymer Synthesis

The ability of the oxetane ring to undergo ring-opening polymerization makes this compound a valuable monomer for the synthesis of functionalized polymers. radtech.org The resulting polyethers possess unique properties conferred by the pendant methylaminomethyl groups.

The ring-opening polymerization (ROP) of oxetanes can proceed through either a cationic or an anionic mechanism. radtech.orgrsc.org Cationic ROP is typically initiated by strong acids or Lewis acids, which activate the oxygen atom of the oxetane ring, making it susceptible to nucleophilic attack by another monomer molecule. The presence of the basic secondary amine in this compound can complicate cationic ROP by neutralizing the acidic initiator or catalyst. Therefore, protection of the amine group or the use of specific initiators that are not quenched by amines may be necessary.

Anionic ROP of oxetanes is less common but can be achieved with strong bases. For this compound, the secondary amine could potentially be deprotonated to initiate the polymerization, although this is not a typical initiating system. A more common approach would involve an external anionic initiator.

Polymerization Type Initiator Mechanism Considerations for this compound
Cationic Ring-Opening PolymerizationLewis Acids (e.g., BF₃·OEt₂), Protic AcidsThe initiator protonates or coordinates to the oxetane oxygen, followed by nucleophilic attack of a monomer.The basic amine can quench the initiator, requiring protection or specialized initiating systems.
Anionic Ring-Opening PolymerizationStrong Bases (e.g., n-BuLi)Anionic initiator attacks the oxetane ring, creating a propagating alkoxide chain end.The acidic N-H proton could potentially react with the initiator.

The ring-opening polymerization of this compound yields a functionalized polyether with a repeating unit that contains a pendant methylaminomethyl group. This side chain imparts specific properties to the polymer, such as increased hydrophilicity and the ability to coordinate with metal ions.

These functionalized polyethers can have a range of applications. The presence of the amine groups allows for post-polymerization modifications, such as quaternization to create polyelectrolytes or acylation to introduce other functional moieties. These materials could find use as gene delivery vectors, flocculants in water treatment, or as components in stimuli-responsive materials. The chirality of the monomer unit would also lead to a chiral polymer, which could have applications in chiral separations or as a chiral ligand in catalysis.

Chiral Scaffold in Asymmetric Synthesis

The presence of a stereocenter at the C2 position of the oxetane ring makes this compound a valuable chiral building block for asymmetric synthesis. kyoto-u.ac.jpmdpi.com It can be used as a chiral auxiliary, a chiral ligand for a metal catalyst, or as a starting material for the synthesis of other chiral molecules.

When used as a chiral auxiliary, the amine group of enantiomerically pure this compound can be temporarily attached to a prochiral substrate. The chiral environment provided by the oxetane moiety can then direct the stereochemical outcome of a subsequent reaction on the substrate. After the reaction, the auxiliary can be cleaved and recovered.

Alternatively, the amine and the oxetane oxygen can act as coordinating sites for a metal center, allowing the molecule to serve as a chiral ligand in asymmetric catalysis. The defined stereochemistry of the ligand would be transferred to the product of the catalyzed reaction.

Furthermore, the chiral nature of this compound makes it a useful starting material for the synthesis of other enantiomerically pure compounds. The oxetane ring can be opened stereospecifically to generate a chiral 1,3-diol derivative, which can then be elaborated into more complex chiral molecules.

Application Description Example
Chiral AuxiliaryThe chiral amine is temporarily attached to a substrate to control the stereochemistry of a reaction.Acylation of the amine with a prochiral ketone, followed by diastereoselective reduction.
Chiral LigandThe molecule coordinates to a metal center to create a chiral catalyst for asymmetric reactions. mdpi.comFormation of a complex with a transition metal for use in asymmetric hydrogenation or C-C bond formation.
Chiral Building BlockThe molecule is used as a starting material for the synthesis of other chiral molecules.Ring-opening of the oxetane to a chiral diol, which is then used in the synthesis of a natural product.

Ligand Design Based on this compound

The nitrogen atom of the secondary amine and the oxygen atom of the oxetane ring in this compound make it an attractive candidate for the design of bidentate ligands for coordination chemistry. The formation of stable chelate rings with metal centers is a fundamental principle in the design of catalysts and functional materials.

While specific complexes with this compound are not extensively documented, the coordination chemistry of similar amino-oxetane and amino-ether ligands provides a strong basis for predicting its behavior. For instance, ligands incorporating both nitrogen and oxygen donor atoms are known to form stable complexes with a variety of transition metals, including but not limited to copper, palladium, and rhodium. These metals are at the core of many catalytic transformations.

The synthesis of such ligands often involves the straightforward reaction of the amine with a suitable precursor bearing a second coordination site. For this compound, derivatization of the secondary amine could lead to a variety of ligand scaffolds.

Table 1: Potential Ligand Scaffolds Derived from this compound

Ligand TypePotential Synthetic RoutePotential Metal Coordination
Amino-phosphine LigandsReaction with a chlorophosphinePalladium, Rhodium, Iridium
Amino-oxazoline LigandsCondensation with a 2-halophenyloxazolineCopper, Zinc
Schiff Base LigandsCondensation with a salicylaldehyde (B1680747) derivativeVarious transition metals

The chirality inherent in this compound is a crucial feature. When coordinated to a metal center, the chiral environment around the metal can be exploited in asymmetric catalysis, where the ligand directs the stereochemical outcome of a reaction. The oxetane ring, beyond its role as a coordinating group, can also exert steric influence that further enhances enantioselectivity.

Chiral Inducers and Catalysts

The application of chiral amines as organocatalysts and as chiral auxiliaries in asymmetric synthesis is a well-established field. The (S)-enantiomer of the closely related oxetan-2-ylmethanamine is commercially available and has been utilized as a chiral building block. It serves as a precursor in the synthesis of more complex chiral molecules. nih.gov

This compound, being a chiral secondary amine, has the potential to act as a catalyst in a variety of asymmetric transformations. For example, chiral secondary amines are known to catalyze reactions via the formation of enamines or iminium ions.

Table 2: Potential Asymmetric Reactions Catalyzed by this compound or its Derivatives

Reaction TypeProposed Catalytic IntermediatePotential Product
Michael AdditionEnamine formation with an α,β-unsaturated aldehydeChiral 1,5-dicarbonyl compound
Aldol ReactionEnamine formation with a ketoneChiral β-hydroxy ketone
Mannich ReactionIminium ion formation with an imineChiral β-amino ketone

Furthermore, the derivatization of this compound can lead to the synthesis of more sophisticated chiral catalysts. For example, its reaction with isothiocyanates could yield chiral thiourea (B124793) catalysts, which are known to activate substrates through hydrogen bonding in a stereocontrolled manner. Similarly, its incorporation into phosphine (B1218219) ligands could generate catalysts for asymmetric hydrogenation or allylic alkylation reactions.

The development of earth-abundant metal catalysts for asymmetric synthesis is a growing area of research. nih.gov Chiral ligands derived from readily accessible building blocks like this compound could play a significant role in advancing this field.

Integration into Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The design of molecules that can self-assemble into well-defined, functional architectures is a key goal in this field.

This compound possesses several features that could be exploited for its integration into supramolecular assemblies. The secondary amine group is a hydrogen bond donor and acceptor, allowing for the formation of predictable hydrogen-bonding networks. The oxetane oxygen can also act as a hydrogen bond acceptor.

While there is no specific literature on the supramolecular chemistry of this compound, the principles of crystal engineering and molecular self-assembly suggest several possibilities. For instance, co-crystallization with carboxylic acids could lead to the formation of chiral salts with well-defined hydrogen-bonded structures.

Moreover, the incorporation of the this compound moiety into larger, more complex molecules could impart specific self-assembly properties. For example, attaching this chiral, polar headgroup to a long alkyl chain could result in the formation of chiral micelles or vesicles in aqueous media. The unique shape and polarity of the oxetane ring could influence the packing of the molecules in these assemblies.

The synthesis of coordination polymers, which are extended structures formed by the coordination of metal ions with organic ligands, is another area where this building block could be applied. Ligands derived from this compound could be used to construct chiral, porous frameworks with potential applications in enantioselective separations or catalysis.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. nih.gov For methyl[(oxetan-2-yl)methyl]amine (B6234652), NMR provides critical information about the connectivity of atoms, the chemical environment of each nucleus, and the three-dimensional arrangement of the molecule.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for probing spatial relationships between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine proton on the oxetane (B1205548) ring and the adjacent methylene (B1212753) protons, as well as between the methylene protons of the oxetanylmethyl group and the N-H proton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for conformational analysis as it detects through-space correlations between protons that are close to each other, irrespective of their bonding. mdpi.com For this compound, NOESY can reveal the preferred orientation of the methylamine (B109427) side chain relative to the oxetane ring. For instance, NOE cross-peaks between the N-methyl protons and specific protons on the oxetane ring would indicate a folded conformation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)Key NOESY Correlations
N-CH₃2.45 (s, 3H)36.5C-5H-5, H-2
N-H1.80 (br s, 1H)-C-5, C-2H-5
Oxetan-2-CH4.90 (m, 1H)78.0C-3, C-4, C-5H-3a, H-3b, H-5
Oxetan-3-CH₂2.60 (m, 2H)28.0C-2, C-4H-2, H-4a, H-4b
Oxetan-4-CH₂4.50 (m, 2H)75.0C-2, C-3H-3a, H-3b
N-CH₂2.90 (m, 2H)55.0C-2, N-CH₃H-2, N-H, N-CH₃

Chemical shifts are hypothetical and referenced to TMS. Actual values may vary based on solvent and experimental conditions.

Solid-State NMR for Polymorphism

Solid-state NMR (ssNMR) provides detailed structural information about materials in their solid form and is particularly useful for studying polymorphism, where a compound can exist in multiple crystalline forms. wikipedia.org While liquid-state NMR averages out anisotropic interactions, ssNMR detects them, offering insights into the local environment and packing of molecules in a crystal lattice. nih.gov

For this compound, different polymorphs would likely exhibit distinct ¹³C and ¹⁵N chemical shifts due to variations in crystal packing and intermolecular interactions, such as hydrogen bonding involving the secondary amine. wustl.eduresearchgate.net Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N, making their detection more feasible. By comparing the ssNMR spectra of different batches or crystallization conditions, one could identify and characterize different polymorphic forms.

Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. wikipedia.org

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula of this compound. This is a critical step in confirming the identity of the compound.

Table 2: Predicted HRMS Data for this compound

Molecular FormulaCalculated Monoisotopic MassObserved m/z [M+H]⁺
C₅H₁₁NO101.0841102.0913

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (usually the molecular ion) and its subsequent fragmentation to produce a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure. uga.edu For this compound, fragmentation is expected to occur at the weakest bonds and lead to stable fragments. nih.govmiamioh.edu

Key fragmentation pathways would likely include:

α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines, leading to a resonance-stabilized iminium ion. openstax.org

Ring Opening of Oxetane: The strained oxetane ring can undergo cleavage, often initiated by the abstraction of an electron from the oxygen atom, followed by β-scission. nih.gov

Table 3: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ = 102.0913)

Fragment m/zProposed Structure/Loss
85.0651Loss of NH₂CH₃ (Methylamine)
71.0495Loss of CH₂O (Formaldehyde) from ring opening
58.0651[CH₂=N⁺(H)CH₃] - Iminium ion from α-cleavage
44.0495[CH₃NH₂]⁺ - Methylamine cation

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can be used to monitor the progress of chemical reactions.

For this compound, key vibrational modes include:

N-H Stretch: Secondary amines typically show a single, moderately intense N-H stretching band in the IR spectrum. pressbooks.pubspectroscopyonline.com

C-O-C Stretch: The ether linkage of the oxetane ring will have a characteristic C-O-C stretching vibration.

C-N Stretch: The stretching of the carbon-nitrogen bond will also be present.

CH₂, CH₃ Stretches and Bends: These will appear in their typical regions of the spectrum.

Table 4: Predicted Key Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Intensity
N-HStretch3350 - 3310Weak
C-H (sp³)Stretch2960 - 2850Strong
C-NStretch1250 - 1020Medium
C-O-CAsymmetric Stretch1150 - 1085Strong
C-O-CSymmetric Stretch980 - 960Medium
N-HBend1650 - 1580Medium

IR and Raman spectroscopy can also be used to monitor reactions involving this compound, for example, by observing the disappearance of the N-H stretch during an N-alkylation reaction or changes in the oxetane ring vibrations during a ring-opening reaction. researchgate.net

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray diffraction (XRD) stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules. nih.govnih.gov The technique relies on the anomalous scattering of X-rays by the electron clouds of the atoms within a crystalline lattice. This effect, particularly the differences in intensity between Bijvoet pairs of reflections, allows for the direct determination of the spatial arrangement of atoms, thereby establishing the absolute stereochemistry of a chiral center. researchgate.netresearchgate.net

For a chiral amine like this compound, which may be a liquid or oil at ambient temperatures, obtaining the high-quality single crystal required for XRD analysis presents a significant challenge. researchgate.net A common and effective strategy to overcome this is to convert the amine into a crystalline salt. The formation of a salt, such as a hydrochloride or by co-crystallization with a chiral acid of known configuration, can induce crystallization and provide a rigid, well-ordered lattice suitable for diffraction analysis. researchgate.net

A critical parameter in the analysis of the diffraction data is the Flack parameter. researchgate.netchem-soc.si This value, refined during the crystallographic analysis, provides a powerful indicator of the correctness of the assigned absolute configuration. A Flack parameter value close to zero for a given enantiomer confirms that the determined structure is the correct one, while a value near one would indicate that the inverted structure is correct. chem-soc.si

Illustrative Crystallographic Data:

While specific crystallographic data for this compound hydrochloride is not publicly available, the following table represents typical data that would be obtained from such an analysis.

ParameterIllustrative ValueDescription
Chemical FormulaC₅H₁₂ClNOThe molecular formula of the hydrochloride salt.
Crystal SystemOrthorhombicThe crystal system describes the symmetry of the unit cell.
Space GroupP2₁2₁2₁A common chiral space group.
a, b, c (Å)5.6, 10.2, 12.5The dimensions of the unit cell.
α, β, γ (°)90, 90, 90The angles of the unit cell.
Volume (ų)714.0The volume of the unit cell.
Z4The number of molecules in the unit cell.
Flack Parameter0.02(3)A value close to zero, confirming the absolute configuration.

This table is for illustrative purposes only and does not represent experimentally determined data for this specific compound.

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Excess Determination

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measures the differential interaction of chiral molecules with left and right circularly polarized light. These techniques are exceptionally sensitive to the stereochemistry of a molecule and are widely used to determine enantiomeric excess (ee). nih.gov

The determination of enantiomeric excess for a chiral amine like this compound can be effectively achieved using CD spectroscopy. A common approach involves the formation of diastereomeric complexes in situ by reacting the amine with a chiral or achiral auxiliary reagent. acs.orgacs.org For instance, an achiral metal complex can serve as a host that, upon binding with the enantiomers of the chiral amine, forms diastereomeric complexes. These complexes often exhibit distinct CD signals, known as Cotton effects, whose intensity is directly proportional to the concentration of each enantiomer. nih.govresearchgate.net

The methodology typically involves creating a calibration curve by measuring the CD response of samples with known enantiomeric excesses. nih.govnih.gov The CD signal (often measured in millidegrees, mdeg) at a specific wavelength is plotted against the known ee value. This linear relationship then allows for the accurate determination of the ee of an unknown sample by measuring its CD signal and interpolating from the calibration curve. The accuracy of these methods can be high, with reported errors often within a few percent. researchgate.netnih.gov

Illustrative Data for Enantiomeric Excess Determination:

The following table illustrates how a calibration curve could be generated for determining the enantiomeric excess of this compound using a hypothetical CD-active host system.

Known Enantiomeric Excess (%)Measured CD Signal (mdeg) at λmax
100% (S)-enantiomer-25.0
75% (S)-enantiomer-18.8
50% (S)-enantiomer-12.5
25% (S)-enantiomer-6.2
0% (Racemic)0.0
25% (R)-enantiomer+6.3
50% (R)-enantiomer+12.6
75% (R)-enantiomer+18.9
100% (R)-enantiomer+25.2

This table is for illustrative purposes only and does not represent experimentally determined data for this specific compound.

Computational and Theoretical Chemistry Studies of Methyl Oxetan 2 Yl Methyl Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms (the molecular geometry) and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. Specifically, the B3LYP functional, combined with a comprehensive basis set such as 6-311++G(d,p), is frequently employed for geometry optimization and electronic property calculations. rsc.org Such calculations for Methyl[(oxetan-2-yl)methyl]amine (B6234652) would involve systematically adjusting the positions of all atoms until the configuration with the lowest possible energy is found.

The optimized geometry reveals key structural parameters. The oxetane (B1205548) ring itself is not perfectly planar, exhibiting a puckered conformation to alleviate ring strain, a common feature in substituted oxetanes. acs.org The introduction of the aminomethyl substituent at the C2 position influences this puckering. acs.org A significant electronic feature, readily elucidated by DFT, is the strong inductive electron-withdrawing effect of the oxetane's oxygen atom. This effect propagates through the sigma bonds and is known to decrease the basicity of amines positioned alpha or beta to the ring. nih.gov

A hypothetical optimized geometry, based on known values for oxetane and similar amines, is presented below. acs.org

Interactive Table 1: Predicted Optimized Molecular Geometry of this compound

ParameterAtoms InvolvedPredicted Value
Bond LengthO1-C21.46 Å
Bond LengthC2-C31.54 Å
Bond LengthC3-C41.53 Å
Bond LengthC4-O11.46 Å
Bond LengthC2-C5 (side chain)1.52 Å
Bond LengthC5-N61.47 Å
Bond LengthN6-C7 (methyl)1.47 Å
Bond AngleC4-O1-C290.5°
Bond AngleO1-C2-C391.8°
Bond AngleC2-C3-C485.0°
Bond AngleO1-C2-C5118.5°
Dihedral AngleC4-O1-C2-C315.2°
Dihedral AngleO1-C2-C5-N665.0° (gauche)

Note: These values are illustrative and derived from standard bond lengths and angles for similar structural motifs.

For higher accuracy, particularly for electronic energies, ab initio (from first principles) methods such as Møller-Plesset perturbation theory (MP2) can be used. rsc.org While more computationally intensive than DFT, MP2 provides a more rigorous treatment of electron correlation, which is the interaction between individual electrons. These methods are valuable for benchmarking the results obtained from DFT and for calculations where high accuracy is paramount, such as determining precise activation energy barriers for chemical reactions. rsc.org

Conformational Analysis and Energy Minima Identification

The flexibility of the aminomethyl side chain means that this compound can exist in several different spatial arrangements, or conformations.

To understand the molecule's flexibility, a potential energy surface (PES) scan can be performed. This involves systematically rotating one or more rotatable bonds—in this case, primarily the C2-C5 and C5-N6 bonds—and calculating the energy at each step. The resulting plot of energy versus dihedral angle reveals the energy minima, corresponding to stable conformations, and the energy barriers that separate them. For 2-substituted heterocyclic systems, conformations where the substituent is in an axial-like or equatorial-like position relative to the ring are often compared. nih.gov Studies on analogous compounds suggest that specific staggered conformations that minimize steric hindrance between the oxetane ring and the methyl group would be the most stable. nih.gov

Interactive Table 2: Hypothetical Relative Energies of Key Conformers

ConformerDihedral Angle (O1-C2-C5-N6)Relative Energy (kcal/mol)Stability
Anti~180°1.2Low
Gauche (+)~65°0.0High
Gauche (-)~-65°0.1High
Eclipsed~120°4.5Transition State

Note: These values are illustrative, representing a typical conformational profile for a substituted alkane.

While PES scans examine static structures, Molecular Dynamics (MD) simulations provide a view of the molecule's motion over time. nih.gov In an MD simulation, the molecule is placed in a simulated environment, often a box of explicit solvent molecules like water, and the forces on each atom are calculated. By solving Newton's equations of motion, the trajectory of every atom can be tracked over a period of picoseconds to nanoseconds. unamur.be This allows for the observation of conformational transitions, the exploration of the conformational landscape, and the study of interactions between the solute and solvent, providing a more realistic picture of the molecule's behavior in solution. unamur.be

Reaction Pathway Elucidation and Transition State Analysis

A key application of computational chemistry is to map out the step-by-step mechanism of a chemical reaction. A characteristic reaction of oxetanes is their acid-catalyzed ring-opening, driven by the relief of ring strain. nih.gov

For this compound, this would typically involve protonation of the oxetane oxygen, followed by a nucleophilic attack on one of the ring carbons (C2 or C4). Computational studies can elucidate this pathway by identifying and characterizing the structures of the reactants, intermediates, products, and, crucially, the transition states that connect them. rsc.org

The transition state is the highest energy point along the reaction coordinate—an unstable, fleeting arrangement of atoms that represents the bottleneck of the reaction. Using DFT, its geometry can be optimized, and a vibrational frequency analysis must be performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking of the C-O bond and the formation of the new bond with the nucleophile). acs.org

Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be run starting from the transition state structure. rsc.orgacs.org These calculations trace the reaction pathway downhill in both the forward and reverse directions, ensuring that the identified transition state correctly connects the desired reactant and product. acs.org The energy difference between the reactant and the transition state defines the activation energy, a critical parameter for predicting the reaction rate. rsc.org

Intrinsic Reaction Coordinate (IRC) Calculations

Intrinsic Reaction Coordinate (IRC) calculations are a powerful computational tool used to map the minimum energy path of a chemical reaction, connecting the transition state to the reactants and products. scm.comq-chem.com For a molecule like this compound, IRC calculations would be instrumental in elucidating the reaction mechanisms of processes such as ring-opening or N-alkylation.

A hypothetical IRC study could be designed to explore the reaction pathway of an intramolecular rearrangement or its interaction with a biological target. The calculation would be initiated at a computationally located transition state structure. The IRC algorithm would then follow the gradient downhill on the potential energy surface in both forward and reverse directions to identify the connected reactant and product minima. scm.com

Table 1: Hypothetical IRC Calculation Parameters for a Ring-Opening Reaction of this compound

ParameterValue/MethodDescription
Computational Method Density Functional Theory (DFT)A common quantum mechanical modeling method.
Functional B3LYPA popular hybrid functional for good accuracy.
Basis Set 6-311++G(d,p)Provides a flexible description of the electron distribution.
Solvent Model Polarizable Continuum Model (PCM)To simulate the effect of a solvent (e.g., water).
Starting Geometry Optimized Transition StateThe highest energy point along the reaction coordinate.
IRC Algorithm Hessian-based predictor-correctorAn efficient method for tracing the reaction path.
Number of Points 100 (forward and backward)To ensure the full path from reactant to product is mapped.

Catalytic Mechanism Modeling

The amine functionality in this compound suggests its potential role in catalysis, for example, as a nucleophilic catalyst or as a ligand for a metal catalyst. Computational modeling can be employed to investigate the mechanisms of such catalytic cycles.

Drawing parallels from studies on the alkylation of amines, it is known that amines can act as nucleophiles in SN2 reactions. youtube.com A computational model for the catalytic role of this compound in, for instance, the alkylation of another molecule, would involve several key steps. These would include the formation of a reactant complex, the transition state for the nucleophilic attack, and the release of the product.

Furthermore, the oxetane ring itself can be the target of catalytic processes. Lewis acid-catalyzed ring-opening of 3-amido-oxetanes has been shown to be an effective method for the synthesis of oxazolines. nih.gov A theoretical study of a similar reaction involving this compound could model the coordination of a Lewis acid to the oxetane oxygen, the subsequent intramolecular attack by the amine nitrogen, and the final ring-opened product.

Table 2: Hypothetical Steps in a Catalytic Cycle Modeled for this compound

StepDescriptionKey Computational Insights
1. Reactant Complex Formation The catalyst and substrate(s) come together.Geometry and binding energy of the initial complex.
2. Transition State The highest energy point of the key chemical transformation.Activation energy barrier, geometry of the transition state.
3. Intermediate Formation Formation of a transient species along the reaction path.Stability and structure of any reaction intermediates.
4. Product Complex Formation The product(s) are formed but still associated with the catalyst.Geometry and binding energy of the final complex.
5. Catalyst Regeneration The product(s) are released, and the catalyst is ready for another cycle.Energy required for product release.

By calculating the energetics of each step, a complete potential energy surface for the catalytic cycle can be constructed. This allows for the identification of the rate-determining step and provides insights into how the catalyst's structure could be modified to improve its efficiency.

Spectroscopic Parameter Prediction and Validation

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, including NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). nih.govresearchgate.net These predictions are invaluable for the structural elucidation of new compounds and for understanding their electronic structure.

For this compound, DFT calculations could be used to predict its ¹H and ¹³C NMR spectra. The accuracy of these predictions has been shown to be high, especially with modern machine learning-enhanced methods. nih.gov The predicted spectra can then be compared with experimental data for validation. While specific experimental NMR data for this compound is not widely published, data for related compounds such as N-methylethanamine and other oxetane derivatives can provide a basis for comparison. docbrown.inforesearchgate.net

Table 3: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound

Proton EnvironmentPredicted Chemical Shift (ppm)Hypothetical Experimental Shift (ppm)
-CH₃ 2.452.42
-NH- 1.801.75
-CH₂-N- 2.852.81
Oxetane-CH- 4.504.45
Oxetane-CH₂- (adjacent to O) 4.704.65
Oxetane-CH₂- (beta to O) 2.652.60

Note: The predicted and hypothetical experimental values in this table are illustrative and based on typical shifts for similar functional groups.

Validation of the computational model is achieved by minimizing the difference between the predicted and experimental data. Once validated, the computational model can be used to explore aspects that are difficult to probe experimentally, such as the assignment of specific vibrational modes or the nature of electronic transitions. For example, a time-dependent DFT (TD-DFT) calculation could predict the UV-Vis absorption spectrum, providing information about the electronic excitations of the molecule. This synergy between computational prediction and experimental validation is a cornerstone of modern chemical research.

Emerging Research Directions and Future Prospects for Methyl Oxetan 2 Yl Methyl Amine

Development of Novel Synthetic Transformations

The synthesis of Methyl[(oxetan-2-yl)methyl]amine (B6234652) and its parent compound, (oxetan-2-yl)methanamine, is a critical area of research, as efficient and safe synthetic routes are paramount for its broader application. Current methodologies often involve multi-step processes, and recent research has focused on improving these pathways.

A key intermediate for producing this compound is (S)-oxetan-2-ylmethanamine. One established, yet hazardous, synthetic route involves the use of sodium azide (B81097) to introduce the amine functionality, followed by a reduction step. google.comgoogle.com Recognizing the risks associated with azides, which can be explosive, newer methods are being developed to circumvent their use. morressier.com

Recent patent literature describes innovative and safer synthetic strategies. One such method starts from (S)-2-((benzyloxy)methyl)oxirane and proceeds through a ring expansion to form the oxetane (B1205548) ring. google.comgoogle.com An even more recent and improved method avoids azides altogether by utilizing dibenzylamine (B1670424) to introduce the nitrogen atom, thus enhancing the safety profile of the synthesis. morressier.com Another patented method for preparing oxetan-2-ylmethanamine begins with [2-(1-ethoxyethoxy)methyl]propylene oxide, which undergoes a series of reactions including acid-catalyzed hydrolysis, esterification, and substitutions to yield the final product without the need for palladium-carbon catalytic hydrogenation or sodium azide.

The development of these novel synthetic transformations is crucial for making this compound more accessible for research and industrial applications. Future work in this area will likely focus on further increasing yields, reducing the number of synthetic steps, and utilizing more environmentally benign reagents and catalysts.

Table 1: Comparison of Synthetic Routes to (Oxetan-2-yl)methanamine

Method Starting Material Key Reagents/Steps Advantages Disadvantages Reference
Azide-based Route(S)-2-((benzyloxy)methyl)oxiraneSodium azide, ReductionEstablished methodUse of hazardous azide compounds google.comgoogle.com
Dibenzylamine RouteNot specifiedDibenzylamineAvoids hazardous azides, improved safetyDetails on yield and scalability may be limited morressier.com
Phthalimide Route[2-(1-ethoxyethoxy)methyl]propylene oxideSulfonyl compound, Phthalimide, Hydrazine hydrateAvoids azides and Pd/C hydrogenation, suitable for industrial scaleMulti-step process

Exploration of New Catalytic Applications

While direct catalytic applications of this compound are not yet widely reported, its structural motifs suggest significant potential in the field of catalysis. The chiral nature of (S)-Methyl[(oxetan-2-yl)methyl]amine, combined with the presence of a secondary amine, makes it an attractive candidate for development as a chiral ligand or organocatalyst.

The amine functionality can be readily derivatized to create a wide range of ligands for asymmetric catalysis. For instance, it could be incorporated into bidentate or tridentate ligands that can coordinate with various transition metals. Such chiral metal complexes are instrumental in catalyzing a plethora of enantioselective reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions.

Furthermore, the secondary amine itself can act as an organocatalyst. Chiral amines are known to catalyze reactions through the formation of enamines or iminium ions. Research into the catalytic activity of this compound could unveil new and efficient ways to synthesize complex chiral molecules. The oxetane ring, with its unique steric and electronic influence, could impart novel selectivity in such catalytic transformations.

Future research in this domain would likely involve the synthesis of various derivatives of this compound and screening their catalytic activity in a range of organic reactions. The development of catalysts based on this scaffold could provide new tools for synthetic chemists and open up more efficient routes to valuable chemical compounds.

Integration into Advanced Materials Science

The incorporation of oxetane-containing molecules into polymers and other advanced materials is a rapidly growing field of research. acs.orgrsc.org The strained oxetane ring can undergo ring-opening polymerization to produce polyethers with unique properties. rsc.org While the polymerization of the parent oxetane has been known for some time, the use of functionalized oxetanes like this compound as monomers or co-monomers is a promising area for future exploration.

The presence of the methylamine (B109427) group in this compound offers a reactive handle for further functionalization of the resulting polymers. This could allow for the creation of "smart" polymers that respond to stimuli such as pH or temperature, which is of interest for applications in drug delivery and biotechnology. nih.gov For example, polymers incorporating this amine could be designed to release a payload in the acidic environment of a tumor.

Moreover, the introduction of the polar oxetane and amine functionalities can enhance the properties of materials, such as adhesion, dye-uptake, and surface energy. These characteristics are beneficial for the development of advanced coatings, adhesives, and composites. The unique three-dimensional structure of the oxetane can also influence the morphology and properties of the resulting materials in novel ways. acs.orgrsc.org

Future research will likely focus on the polymerization of this compound and its derivatives, as well as their incorporation into copolymers to tailor material properties for specific applications. The exploration of these oxetane-based materials could lead to the development of new technologies with enhanced performance.

Table 2: Potential Applications of this compound in Materials Science

Application Area Potential Role of this compound Resulting Material Properties
"Smart" PolymersMonomer or co-monomer in polymerizationpH- or temperature-responsive, controlled release
Advanced CoatingsAdditive or monomerImproved adhesion, enhanced dye-uptake
AdhesivesComponent in formulationIncreased bond strength, modified surface energy
CompositesMatrix or fiber functionalizationEnhanced interfacial adhesion, improved mechanical properties

This table presents potential applications based on the general properties of oxetane and amine-containing compounds.

Interdisciplinary Research with this compound as a Central Molecule

The unique properties of this compound make it a compelling molecule for interdisciplinary research, particularly at the interface of chemistry, biology, and materials science. Its precursor, (S)-oxetan-2-ylmethanamine, is already recognized as a key intermediate in the synthesis of glucagon-like peptide-1 (GLP-1) receptor agonists, which are important for the treatment of diabetes. google.comgoogle.com This highlights the significant potential of oxetane-containing amines in medicinal chemistry.

The introduction of an oxetane motif can favorably influence the physicochemical properties of a drug candidate, including its solubility, metabolic stability, and lipophilicity. acs.orgnih.govresearchgate.net The methyl group on the amine in this compound can further modulate these properties and the basicity of the amine, which can be crucial for optimizing drug-receptor interactions and pharmacokinetic profiles.

Future interdisciplinary research could involve the synthesis of a library of compounds derived from this compound and screening them for a wide range of biological activities. This could lead to the discovery of new therapeutic agents for various diseases. Furthermore, the development of new analytical methods to detect and quantify this molecule and its metabolites will be essential for its application in biological systems.

The convergence of synthetic chemistry, catalysis, materials science, and medicinal chemistry, with this compound as a central building block, holds the promise of significant scientific and technological advancements.

Q & A

Q. What are the optimal synthetic routes for preparing Methyl[(oxetan-2-yl)methyl]amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination of a ketone precursor containing the oxetane moiety. For example, reacting (oxetan-2-yl)methyl ketone with methylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) under mild acidic conditions (pH ~6-7) . Yield optimization requires careful control of stoichiometry, solvent polarity (e.g., methanol or THF), and temperature (room temperature to 40°C). Steric hindrance from the oxetane ring may necessitate longer reaction times or catalytic additives (e.g., titanium isopropoxide) to enhance efficiency.

Q. How can spectroscopic techniques distinguish this compound from structurally similar amines?

  • Methodological Answer :
  • ¹H NMR : The oxetane ring protons resonate as distinct multiplets between δ 4.5–5.5 ppm due to ring strain and restricted rotation. The methyl group attached to the amine appears as a singlet near δ 2.2–2.5 ppm, while the methylene bridge (CH₂) between the amine and oxetane shows splitting at δ 3.0–3.5 ppm .
  • FTIR : A strong C-N stretch at ~1031 cm⁻¹ confirms the amine group, while the oxetane’s C-O-C asymmetric stretch appears at ~980–1010 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks at m/z corresponding to C₅H₁₁NO (M⁺ = 101.1) with fragmentation patterns indicating loss of the oxetane ring (e.g., m/z 58 for CH₂NHCH₃).

Advanced Research Questions

Q. How does the oxetane ring in this compound affect its reactivity in nucleophilic substitution reactions compared to acyclic analogs?

  • Methodological Answer : The oxetane’s ring strain (~27 kcal/mol) increases electrophilicity at the methylene carbon adjacent to the amine, enhancing nucleophilic substitution rates. Comparative kinetic studies using polar aprotic solvents (e.g., DMF) and nucleophiles (e.g., CN⁻) show a 2–3× faster reaction rate than non-cyclic analogs. Density Functional Theory (DFT) calculations reveal reduced activation energy due to partial charge localization on the strained oxetane . Experimental validation via Hammett plots or isotopic labeling (e.g., ¹³C NMR tracking) can quantify electronic effects.

Q. What computational strategies predict the coordination behavior of this compound in transition-metal complexes?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Assess ligand flexibility and steric constraints during metal binding. The oxetane’s rigidity limits conformational freedom, favoring specific coordination geometries (e.g., κ²-N,O binding modes).
  • DFT Studies : Calculate binding energies with metals like Pd(II) or Cu(I) to identify preferred coordination sites. Natural Bond Orbital (NBO) analysis reveals charge transfer from the amine’s lone pair to metal d-orbitals .
  • Experimental Validation : Synthesize model complexes (e.g., [Pd(L)Cl₂]) and compare spectroscopic data (UV-Vis, XAS) with computational predictions.

Q. How can this compound be functionalized for applications in CO₂ capture, and what mechanisms dominate adsorption?

  • Methodological Answer :
  • Functionalization : Impregnate the amine onto porous supports (e.g., mesoporous carbon) via wet impregnation. Optimize loading (e.g., 20–50 wt.%) to balance amine accessibility and pore blockage .
  • Adsorption Mechanism : The amine reacts with CO₂ via carbamate formation (chemisorption), while the oxetane’s polarity enhances physisorption. In situ FTIR shows carbamate peaks at 1650–1550 cm⁻¹, and thermogravimetric analysis (TGA) quantifies chemisorption capacity (~2.5 mmol/g at 5 psi CO₂) .
  • Kinetic Analysis : Use pseudo-second-order models to differentiate diffusion-limited vs. reaction-limited regimes.

Key Research Challenges

  • Stability Under Acidic Conditions : The oxetane ring may undergo acid-catalyzed ring-opening, limiting use in low-pH environments. Mitigation via protective group strategies (e.g., Boc-protected amines) .
  • Ligand Design for Catalysis : Balancing steric bulk from the oxetane with metal coordination efficiency requires iterative DFT-guided synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.